2-Methyl-6-nitro-3-phenyl-1H-indole

Indole N-methyltransferase (INMT) Enzyme Inhibition Structure-Activity Relationship

2-Methyl-6-nitro-3-phenyl-1H-indole (CAS 41018-88-6) is a polysubstituted indole derivative characterized by a methyl group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 3-position. This compound exhibits a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 41018-88-6
Cat. No. B11864097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitro-3-phenyl-1H-indole
CAS41018-88-6
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17(18)19)9-14(13)16-10/h2-9,16H,1H3
InChIKeyKYHPPRDWFXUZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitro-3-phenyl-1H-indole (CAS 41018-88-6): Structural and Property Overview for Procurement


2-Methyl-6-nitro-3-phenyl-1H-indole (CAS 41018-88-6) is a polysubstituted indole derivative characterized by a methyl group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 3-position [1]. This compound exhibits a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . Its unique substitution pattern is associated with distinct synthetic and biological properties, making it a valuable scaffold for medicinal chemistry and chemical biology research [2].

Why Generic Indole Scaffolds Cannot Replace 2-Methyl-6-nitro-3-phenyl-1H-indole


Indole derivatives are a vast and diverse class, but subtle changes in substitution pattern dramatically alter biological target engagement, synthetic accessibility, and physicochemical properties. For instance, while 3-phenylindole is known for its antimicrobial activity through phospholipid interaction [1], the addition of a 2-methyl and 6-nitro group in 2-methyl-6-nitro-3-phenyl-1H-indole redirects its biological profile towards enzyme inhibition (e.g., INMT, COMT) [2]. Furthermore, the specific 2,3,6-substitution dictates regioselectivity in electrophilic aromatic substitution reactions, such as nitration, which is a critical differentiator for both custom synthesis and structure-activity relationship (SAR) studies [3]. Therefore, direct substitution with a generic or unsubstituted indole would result in fundamentally different experimental outcomes, making this specific compound essential for researchers requiring its precise molecular interactions.

Quantitative Differentiation: 2-Methyl-6-nitro-3-phenyl-1H-indole vs. Structural Analogs


INMT Inhibition: Comparative IC50 Values in a Standardized Radioligand Assay

2-Methyl-6-nitro-3-phenyl-1H-indole demonstrates a measurable, albeit moderate, inhibitory effect on rabbit lung indole N-methyltransferase (INMT) with an IC50 of 125,000 nM [1]. This activity places it between weakly active indole analogs (e.g., CHEMBL32563, IC50 = 560,000 nM) and more potent inhibitors (e.g., CHEMBL3085550, IC50 = 38,000 nM) within the same assay system [1]. This intermediate potency provides a unique reference point for SAR studies and avoids the potential off-target effects associated with extremely potent inhibitors.

Indole N-methyltransferase (INMT) Enzyme Inhibition Structure-Activity Relationship

COMT Inhibition: A 44.4 µM Ki Benchmark for Indole-Based Ligands

The compound exhibits inhibitory activity against catechol O-methyltransferase (COMT) with a reported Ki of 44,400 nM (44.4 µM) [1]. While this affinity is significantly lower than that of clinically used nitrocatechol-type COMT inhibitors like entacapone and tolcapone (Ki values in the low nanomolar range) [2], it provides a valuable, well-defined, non-nitrocatechol indole benchmark for mechanistic studies. This allows researchers to investigate COMT inhibition via a distinct chemical scaffold, free from the high potency and associated pharmacokinetic complexities of drug-like inhibitors.

Catechol O-methyltransferase (COMT) Methyltransferase Inhibition Neurological Research

Regioselective Synthesis: Predictable 6-Nitration from 2-Methyl-3-phenylindole

The synthesis of 2-methyl-6-nitro-3-phenyl-1H-indole is uniquely accessible and predictable via direct nitration of its parent, 2-methyl-3-phenylindole. Under sulphuric acid nitration conditions, this reaction proceeds with high regioselectivity to yield the 6-nitro derivative as the major product [1]. This contrasts with the behavior of a close analog, 3-methyl-3-phenylindole, which under the same conditions yields the 5-nitro derivative in 80% yield [1]. This documented regioselectivity eliminates ambiguity in synthetic planning and is a critical piece of information for chemists sourcing this compound or planning its downstream derivatization.

Electrophilic Aromatic Substitution Nitration Synthetic Chemistry

Cannabinoid Receptor Scaffold: The 2-Methyl/6-Nitro Motif for CB2 Selectivity

The 2-methyl and 6-nitro substituents on the indole core, present in 2-methyl-6-nitro-3-phenyl-1H-indole, are key structural features associated with high affinity and selectivity for the cannabinoid CB2 receptor. This is exemplified by the related compound AM-1221, which incorporates this motif and exhibits a Ki of 0.28 nM at CB2 and 52.3 nM at CB1, demonstrating approximately 180-fold selectivity for CB2 [1]. The presence of both the 2-methyl and 6-nitro groups has been directly correlated with this enhanced CB2 affinity and reduced CB1 binding [1].

Cannabinoid Receptor (CB2) GPCR Agonist Drug Discovery Scaffold

Physicochemical Differentiation: Molecular Weight and Lipophilicity Profile

2-Methyl-6-nitro-3-phenyl-1H-indole possesses a molecular weight of 252.27 g/mol and a calculated exact mass of 252.089877630 Da . Its computed properties include 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a single rotatable bond, which are consistent with Lipinski's Rule of Five for drug-likeness . While logP and other lipophilicity data are not explicitly reported in this source, the presence of a phenyl group at the 3-position and a nitro group at the 6-position suggests a moderate to high lipophilic character, differentiating it from more polar, unsubstituted or hydroxy-substituted indoles. These baseline physicochemical data are essential for solubility, permeability, and formulation considerations in both in vitro and in vivo experimental designs.

Drug-likeness Physicochemical Properties Computational Chemistry

Optimal Research Applications for 2-Methyl-6-nitro-3-phenyl-1H-indole (CAS 41018-88-6)


INMT Structure-Activity Relationship (SAR) Probe

Due to its well-defined, moderate IC50 of 125,000 nM against rabbit lung indole N-methyltransferase [1], 2-methyl-6-nitro-3-phenyl-1H-indole serves as an ideal reference compound for establishing SAR in INMT inhibitor discovery programs. Its potency is sufficient to observe a biochemical effect without saturating the system, allowing for the accurate ranking of more potent analogs. The head-to-head comparative data with weaker and stronger inhibitors in the same assay [1] provides immediate context for experimental design and data interpretation.

COMT Tool Compound for Mechanistic Studies

With a Ki of 44.4 µM against COMT [2], this compound is a valuable tool for investigating the enzyme's active site architecture and the mechanism of non-nitrocatechol inhibition. Its low affinity minimizes the risk of non-specific or off-target effects often associated with high-potency clinical inhibitors, making it suitable for target engagement studies where a clean, uncomplicated binding profile is required. It can also serve as a starting point for fragment-based drug discovery or as a negative control in assays employing more potent COMT inhibitors.

Synthetic Intermediate for Regioselective Derivatization

The established and predictable regioselective nitration of 2-methyl-3-phenylindole to yield the 6-nitro derivative [3] positions 2-methyl-6-nitro-3-phenyl-1H-indole as a strategic intermediate for further functionalization. The nitro group at the 6-position can be reduced to an amine, providing a handle for subsequent amide bond formation, sulfonylation, or diazotization, enabling the generation of diverse chemical libraries for biological screening. Its procurement is justified by its role as a reliable, well-characterized building block in complex molecule synthesis.

CB2 Receptor Ligand Design Scaffold

The presence of the 2-methyl and 6-nitro groups, a motif known to confer high CB2 selectivity (as in AM-1221 [4]), makes this compound an attractive scaffold for designing novel cannabinoid receptor ligands. Researchers can use 2-methyl-6-nitro-3-phenyl-1H-indole as a core for iterative chemical optimization, introducing various substituents at the 1- and 3-positions to modulate receptor affinity, selectivity, and downstream signaling. This is a well-documented, rational approach to CB2 ligand discovery, supported by class-level evidence of the motif's importance.

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